N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide: is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, oxo, and sulfanyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Methoxy Groups: Methoxylation can be achieved through the reaction of the triazolopyrazine intermediate with methanol in the presence of a catalyst such as sulfuric acid.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions.
Coupling with the Butanamide Moiety: The final step involves the coupling of the modified triazolopyrazine with the butanamide moiety, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups, leading to the formation of corresponding oxides and sulfoxides.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under mild reducing conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of methoxyphenol and sulfoxide derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of various biochemical processes.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide
- **N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}pentanamide
Uniqueness
The uniqueness of N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide lies in its specific structural features, such as the length of the butanamide chain and the positioning of the methoxy groups. These structural differences can significantly influence its biological activity and chemical reactivity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-5-20(22(30)25-18-14-17(33-3)9-10-19(18)34-4)35-24-27-26-21-23(31)28(11-12-29(21)24)15-7-6-8-16(13-15)32-2/h6-14,20H,5H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTUZUAUAFNWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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